

what is the structure of 1,2-O-Dihexadecyl-sn-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-O-Dihexadecyl-sn-glycerol**

Cat. No.: **B054053**

[Get Quote](#)

An In-depth Technical Guide to **1,2-O-Dihexadecyl-sn-glycerol**

Introduction

1,2-O-Dihexadecyl-sn-glycerol is a synthetic, saturated dialkyl glyceryl ether.^{[1][2][3][4][5]} It belongs to a broader class of molecules known as ether lipids, which are characterized by one or more alkyl chains attached to the glycerol backbone via an ether linkage, in contrast to the more common ester linkages found in diacyl- and triacylglycerols.^[6] This structural difference confers unique chemical and physical properties, making ether lipids like **1,2-O-Dihexadecyl-sn-glycerol** vital components in various biological and research applications.

This molecule is particularly significant as a structural mimic of 1,2-diacylglycerol (DAG), a critical second messenger in cellular signaling.^{[1][7]} Unlike DAG, the ether linkages in **1,2-O-Dihexadecyl-sn-glycerol** are resistant to hydrolysis by phospholipases, making it a stable analog for studying DAG-mediated signaling pathways.^[8] Its applications span from serving as a lipid anchor in the synthesis of glycolipids to its use in liposomal drug delivery systems and research into the biophysical properties of cell membranes.^{[1][2][9]}

Chemical Structure and Stereochemistry

The structure of **1,2-O-Dihexadecyl-sn-glycerol** is defined by three key components:

- A Glycerol Backbone: A three-carbon alcohol that forms the scaffold of the molecule.

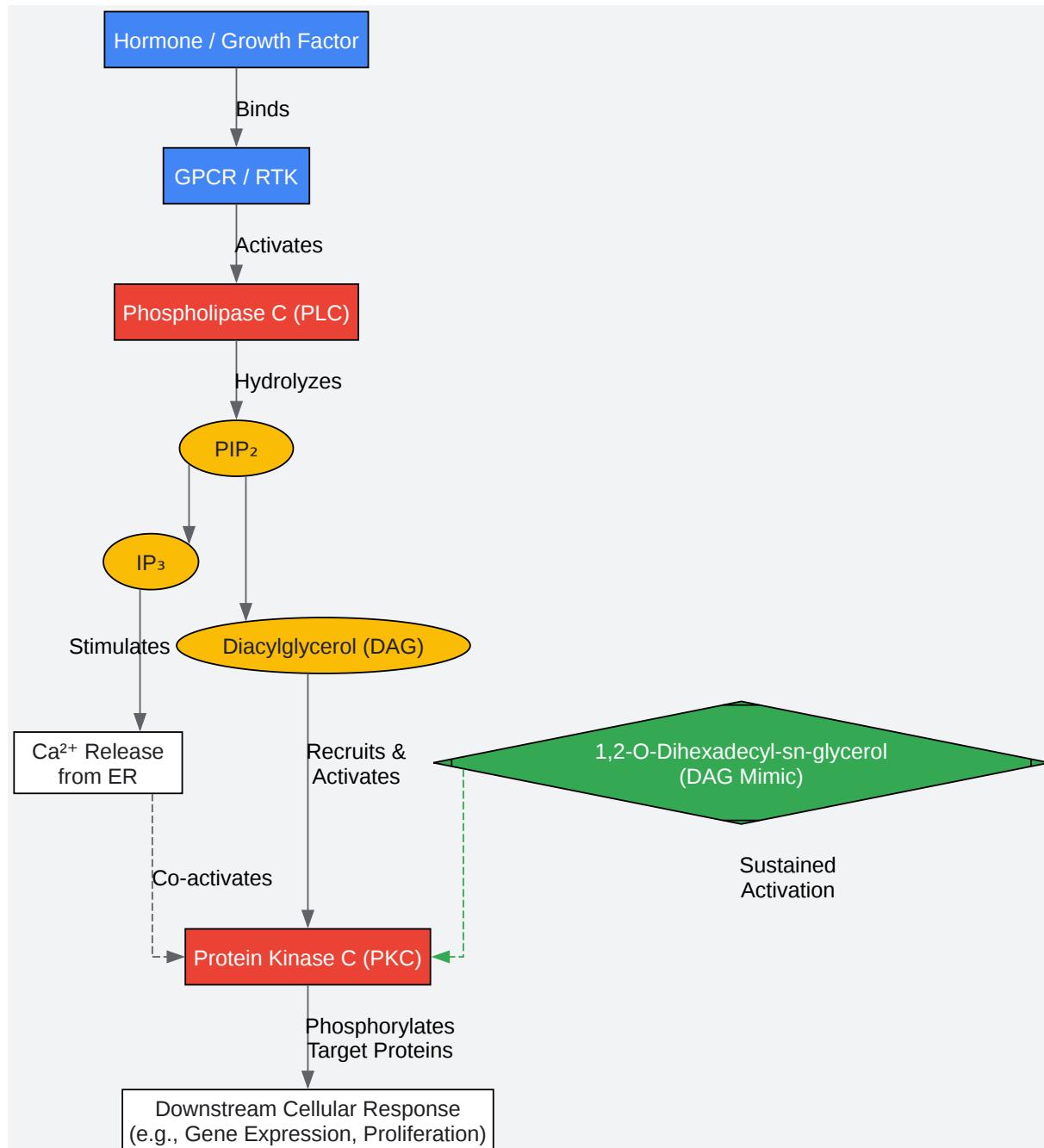
- Two Hexadecyl Chains: These are 16-carbon saturated alkyl chains (also known as palmityl groups) attached to the glycerol backbone.
- Ether Linkages: The hexadecyl chains are connected to the sn-1 and sn-2 positions of the glycerol backbone via ether bonds (-O-).
- A Free Hydroxyl Group: The sn-3 position of the glycerol backbone possesses a primary hydroxyl group (-OH).

The designation "sn" (stereospecific numbering) indicates that the stereochemistry at the C2 position of the glycerol is defined. In this case, it refers to the (S)-configuration, with the formal name being (S)-2,3-Bis(hexadecyloxy)propan-1-ol.^[10] This specific spatial arrangement is crucial for its interaction with biological systems, particularly enzymes that recognize DAG.

Physicochemical Properties

The physical and chemical characteristics of **1,2-O-Dihexadecyl-sn-glycerol** are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Formal Name	(S)-2,3-Bis(hexadecyloxy)propan-1-ol	[10]
Synonyms	DG(O-16:0/O-16:0/0:0)	[1]
CAS Number	67337-03-5	[1] [10]
Molecular Formula	C ₃₅ H ₇₂ O ₃	[1] [10]
Molecular Weight	540.9 g/mol	[1]
Appearance	A solid	[1]
Purity	≥95%	[1]
Solubility	Ethanol: ~0.5 mg/mL; Also soluble in Chloroform, Methanol, DMF, and DMSO. Insoluble in aqueous solutions like PBS (pH 7.2).	[1] [7] [11]
Storage Temperature	-20°C	[1] [7]
Stability	≥ 4 years (when stored properly)	[1] [7]


Role in Cellular Signaling: A Diacylglycerol Mimic

Ether lipids are integral to cellular signaling and membrane dynamics.[\[6\]](#)[\[12\]](#) **1,2-O-Dihexadecyl-sn-glycerol**'s primary role in research stems from its structural analogy to 1,2-diacylglycerol (DAG). DAG is a pivotal second messenger that activates Protein Kinase C (PKC), a family of enzymes that phosphorylate target proteins to regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[\[13\]](#)

The activation of PKC is a central event in many signal transduction pathways. Typically, the binding of an extracellular ligand (e.g., a hormone or growth factor) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:

inositol 1,4,5-trisphosphate (IP₃) and DAG. While IP₃ diffuses into the cytoplasm to trigger calcium release, DAG remains in the membrane and recruits PKC, leading to its activation.

Because **1,2-O-Dihexadecyl-sn-glycerol** mimics DAG, it can be used to directly and persistently activate PKC, bypassing the need for receptor stimulation and PLC activation. Its ether bonds are resistant to cellular lipases, resulting in a more sustained signal compared to natural DAG, which is rapidly metabolized. This makes it an invaluable tool for dissecting the downstream effects of PKC activation.

[Click to download full resolution via product page](#)

Caption: PKC signaling pathway showing activation by DAG and its mimic, **1,2-O-Dihexadecyl-sn-glycerol**.

Experimental Protocols

General Protocol for Cell Culture Treatment

This protocol outlines a general method for treating cultured cells with **1,2-O-Dihexadecyl-sn-glycerol** to study its effects on cellular processes, such as cell differentiation.[\[14\]](#)

Materials:

- **1,2-O-Dihexadecyl-sn-glycerol**
- Ethanol (or DMSO), sterile
- Cell culture medium (e.g., RPMI, DMEM) appropriate for the cell line
- Adherent or suspension cells in culture
- Sterile microcentrifuge tubes and pipettes

Procedure:

- Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-5 mg/mL) of **1,2-O-Dihexadecyl-sn-glycerol** in sterile ethanol or DMSO. The choice of solvent depends on the tolerance of the specific cell line. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C.
- Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 1-10 µg/mL). It is critical to add the stock solution to the medium dropwise while vortexing to prevent precipitation of the lipid.
- Cell Treatment: Remove the existing medium from the cultured cells. For adherent cells, wash once with sterile PBS. Add the medium containing **1,2-O-Dihexadecyl-sn-glycerol** to the cells.

- Vehicle Control: Prepare a vehicle control by adding an equivalent volume of the solvent (ethanol or DMSO) to the culture medium without the lipid. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
- Analysis: Following incubation, harvest the cells and analyze for the desired endpoints, such as changes in morphology, protein expression (via Western blot), gene expression (via RT-qPCR), or enzyme activity.

Synthesis of a 1,2-O-Dihexadecyl-sn-glycerol Derivative

This protocol provides a conceptual outline for the synthesis of derivatives from **1,2-O-Dihexadecyl-sn-glycerol**, a common application for this compound.^[15] The example focuses on attaching a polyethylene glycol (PEG) spacer, a technique used to create amphiphilic molecules for drug delivery or surface modification.

Materials:

- **1,2-O-Dihexadecyl-sn-glycerol**
- Anhydrous solvent (e.g., Dichloromethane, Toluene)
- A base (e.g., Sodium hydride, Pyridine)
- PEG derivative with a reactive group (e.g., Benzyl-protected PEG-tosylate)
- Inert atmosphere setup (e.g., Nitrogen or Argon line)
- Magnetic stirrer and heating mantle
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

- Deprotonation: Dissolve **1,2-O-Dihexadecyl-sn-glycerol** in an anhydrous solvent under an inert atmosphere. Cool the solution in an ice bath. Add a base, such as sodium hydride (NaH), portion-wise to deprotonate the primary hydroxyl group at the sn-3 position, forming a sodium alkoxide intermediate.
- Coupling Reaction: While stirring, add the protected PEG-tosylate derivative to the reaction mixture. Allow the reaction to warm to room temperature and then heat gently (e.g., to 40-60°C) to drive the nucleophilic substitution reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup and Quenching: Once the reaction is complete, cool the mixture and carefully quench it by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to isolate the PEGylated lipid.
- Deprotection (if necessary): If a protecting group (like benzyl) was used on the PEG chain, remove it in a subsequent step (e.g., via catalytic hydrogenation) to yield the final desired derivative.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

1,2-O-Dihexadecyl-sn-glycerol is a chemically stable and biologically potent tool for researchers in lipid biology, cell signaling, and drug development. Its core structure, featuring two ether-linked hexadecyl chains on a stereospecific glycerol backbone, allows it to function as a persistent mimic of the second messenger diacylglycerol. This property enables the detailed investigation of PKC-mediated signaling pathways and their downstream consequences. Furthermore, its utility as a synthetic building block for creating more complex lipids and amphiphiles underscores its versatility and importance in the broader field of biochemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. polysciences.com [polysciences.com]
- 3. 1,2-O-Dihexadecyl-sn-glycerol - 100mg | Syrrx [syrrx.com]
- 4. 1,2-O-Dihexadecyl-sn-glycerol - 100mg | Elex Biotech LLC [elexbiotech.com]
- 5. 1,2-O-Dihexadecyl-sn-glycerol - 100mg | Delchimica [delchimica.com]
- 6. Ether lipid - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Ether lipids in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. scbt.com [scbt.com]
- 11. 1,2-Di-O-Hexadecyl-sn-Glycero-3-Phosphoethanolamine - CD BioSustainable [sustainable-bio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | PKC Inhibitor | Hello Bio [hellobio.com]
- 14. 1-O-Hexadecyl-2-acetyl-sn-glycerol stimulates differentiation of HL-60 human promyelocytic leukemia cells to macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [what is the structure of 1,2-O-Dihexadecyl-sn-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b054053#what-is-the-structure-of-1-2-o-dihexadecyl-sn-glycerol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com